molecular formula C14H13N3O2S2 B4260601 5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide

5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide

Cat. No.: B4260601
M. Wt: 319.4 g/mol
InChI Key: MXYCNKXUUIXFPF-UHFFFAOYSA-N
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Description

5-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]thiophene-2-sulfonamide is a chemical compound that has received significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPTP and is a derivative of the thiophene family.

Mechanism of Action

The mechanism of action of MPTP involves the inhibition of specific enzymes and receptors. MPTP has been shown to inhibit the activity of carbonic anhydrase and carbonic anhydrase-related proteins. Additionally, MPTP has been shown to inhibit the activity of certain G protein-coupled receptors such as GPR119 and GPR40. The inhibition of these enzymes and receptors results in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase and carbonic anhydrase-related proteins results in the decrease of bicarbonate ion production, which can lead to a decrease in pH levels. Inhibition of GPR119 and GPR40 receptors results in the decrease of insulin secretion and the increase of glucagon-like peptide-1 secretion, which can lead to the regulation of glucose homeostasis.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for lab experiments, including its high purity and stability. Additionally, MPTP is relatively easy to synthesize and can be obtained in large quantities. However, MPTP has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for MPTP research. One potential direction is the development of MPTP derivatives with improved solubility and bioavailability. Additionally, MPTP could be used to develop drugs that target specific enzymes and receptors involved in various diseases such as cancer and diabetes. Furthermore, MPTP could be used to investigate the role of specific enzymes and receptors in various biological processes.

Scientific Research Applications

MPTP has been extensively used in scientific research due to its potential applications in drug discovery and development. MPTP has been shown to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for developing drugs that target these pathways. Additionally, MPTP has been used as a tool compound in biochemical and physiological studies to investigate the role of specific enzymes and receptors in various biological processes.

Properties

IUPAC Name

5-(4-methyl-2-pyrazol-1-ylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S2/c1-10-3-4-11(12(9-10)17-8-2-7-16-17)13-5-6-14(20-13)21(15,18)19/h2-9H,1H3,(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYCNKXUUIXFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(S2)S(=O)(=O)N)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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